molecular formula C24H28N2O4S B11409299 N-(3-ethoxypropyl)-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-(3-ethoxypropyl)-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B11409299
M. Wt: 440.6 g/mol
InChI Key: OWBIQWCJPVCSNJ-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Benzofuran Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.

    Acetylation: The benzofuran derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Amidation: The acetylated benzofuran is reacted with an amine, such as 3-ethoxypropylamine, under conditions that promote amide bond formation, typically using coupling agents like EDCI or DCC.

    Cyclopenta[b]thiophene Formation: The final step involves the formation of the cyclopenta[b]thiophene ring, which can be achieved through a series of cyclization reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in multi-step synthetic pathways.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which N-(3-ethoxypropyl)-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-ethoxypropyl)-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide shares similarities with other benzofuran and thiophene derivatives, which also exhibit interesting biological and chemical properties.

Uniqueness

  • The combination of benzofuran, thiophene, and amide functionalities in a single molecule is relatively unique, providing a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C24H28N2O4S

Molecular Weight

440.6 g/mol

IUPAC Name

N-(3-ethoxypropyl)-2-[[2-(5-methyl-1-benzofuran-3-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C24H28N2O4S/c1-3-29-11-5-10-25-23(28)22-17-6-4-7-20(17)31-24(22)26-21(27)13-16-14-30-19-9-8-15(2)12-18(16)19/h8-9,12,14H,3-7,10-11,13H2,1-2H3,(H,25,28)(H,26,27)

InChI Key

OWBIQWCJPVCSNJ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1=C(SC2=C1CCC2)NC(=O)CC3=COC4=C3C=C(C=C4)C

Origin of Product

United States

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